molecular formula C6H7ClFNS B6166849 2-amino-6-fluorobenzene-1-thiol hydrochloride CAS No. 2648946-01-2

2-amino-6-fluorobenzene-1-thiol hydrochloride

Cat. No.: B6166849
CAS No.: 2648946-01-2
M. Wt: 179.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-fluorobenzene-1-thiol hydrochloride is a chemical compound with the molecular formula C6H6FN2S·HCl. It is a derivative of benzene, containing amino, fluorine, and thiol groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-fluorobenzene-1-thiol hydrochloride typically involves the introduction of the amino and thiol groups onto a fluorobenzene ring. One common method includes the nucleophilic substitution reaction where 2-fluoronitrobenzene is reacted with thiourea to form 2-amino-6-fluorobenzene-1-thiol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-fluorobenzene-1-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Resulting from the reduction of nitro groups.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

2-amino-6-fluorobenzene-1-thiol hydrochloride is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-fluorobenzene-1-thiol hydrochloride involves its interaction with biological molecules through its reactive amino and thiol groups. These groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The fluorine atom may also play a role in modulating the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-chlorobenzene-1-thiol hydrochloride
  • 2-amino-6-bromobenzene-1-thiol hydrochloride
  • 2-amino-6-iodobenzene-1-thiol hydrochloride

Uniqueness

2-amino-6-fluorobenzene-1-thiol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets and improve its stability.

Properties

CAS No.

2648946-01-2

Molecular Formula

C6H7ClFNS

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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